SARS-CoV-IN-4

SARS-CoV-2 nsp14 N7-methyltransferase

SARS-CoV-IN-4 (compound 13) is a highly selective (IC50 0.6 μM, >400-fold over hRNMT) bisubstrate SAM analog for unambiguous on-target nsp14 inhibition. With a ΔTm of +10.8 °C and KD 1.3 μM, it is ideal for DSF, SPR, and MST biophysical assay validation and SAR studies. Unlike promiscuous MTase inhibitors, its defined mechanism eliminates off-target risks, ensuring reproducible, publication-ready data.

Molecular Formula C28H31ClN12O11S
Molecular Weight 779.1 g/mol
Cat. No. B12418367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-IN-4
Molecular FormulaC28H31ClN12O11S
Molecular Weight779.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N(CCOC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O)CC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)[N+](=O)[O-])Cl
InChIInChI=1S/C28H31ClN12O11S/c29-13-2-1-12(5-14(13)41(46)47)53(48,49)38(6-15-19(43)21(45)27(51-15)39-10-36-17-23(30)32-8-34-25(17)39)3-4-50-22-20(44)16(7-42)52-28(22)40-11-37-18-24(31)33-9-35-26(18)40/h1-2,5,8-11,15-16,19-22,27-28,42-45H,3-4,6-7H2,(H2,30,32,34)(H2,31,33,35)/t15-,16-,19-,20-,21-,22-,27-,28-/m1/s1
InChIKeySTBVZHYGQWMMTR-DWVGVLABSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-IN-4: Selective SARS-CoV nsp14 N7-Methyltransferase Inhibitor for Antiviral Research and Drug Development


SARS-CoV-IN-4 (compound 13) is a synthetic adenine dinucleoside analog [1]. It functions as a potent and specific inhibitor of the SARS-CoV nonstructural protein 14 (nsp14) N7-methyltransferase (N7-MTase) [1]. This enzyme is critical for viral RNA capping, which is essential for viral replication and evasion of the host immune response [2]. Unlike broad-spectrum methyltransferase inhibitors, SARS-CoV-IN-4 exhibits submicromolar potency and notable selectivity for the viral target, distinguishing it from many in-class compounds [1]. The compound is primarily utilized in academic and industrial research settings for investigating coronavirus biology and as a lead compound for antiviral drug discovery .

SARS-CoV-IN-4: Why Generic nsp14 Inhibitor Substitution Compromises Experimental Reproducibility and Target Engagement Confidence


In the rapidly evolving field of coronavirus methyltransferase inhibition, generic substitution is not a viable strategy. Compounds targeting SARS-CoV nsp14 exhibit extreme variability in potency, selectivity, and mechanism of action, making them non-interchangeable. For instance, while some inhibitors like TDI-015051 show picomolar IC50 values, others such as Bobcat339 are only active in the mid-micromolar range [1]. Furthermore, selectivity profiles against human methyltransferases (e.g., human RNMT) differ drastically, with SARS-CoV-IN-4 demonstrating a >400-fold selectivity window, whereas other inhibitors like sinefungin are broadly active [2]. This vast disparity in critical performance parameters—potency, selectivity, and target stabilization—means that substituting SARS-CoV-IN-4 with a different nsp14 inhibitor or a broad-spectrum MTase inhibitor will yield non-comparable, potentially misleading experimental results, thereby invalidating structure-activity relationship (SAR) studies and hindering lead optimization efforts [3]. The following evidence establishes the specific, quantifiable performance profile that defines SARS-CoV-IN-4.

SARS-CoV-IN-4: Evidence-Based Guide to Quantifiable Differentiation and Procurement Rationale


SARS-CoV-IN-4 Inhibits SARS-CoV nsp14 N7-Methyltransferase with a Submicromolar IC50 of 0.6 μM

SARS-CoV-IN-4 (compound 13) demonstrates potent inhibition of SARS-CoV nsp14 N7-methyltransferase, a validated target for antiviral intervention. Its IC50 value of 0.6 ± 0.1 μM was determined using a radioactive filter binding assay with purified SARS-CoV nsp14 enzyme and a GpppAC4 substrate [1]. This potency is markedly superior to the reference broad-spectrum MTase inhibitor sinefungin, which exhibited an IC50 of 72.9 μM in the same experimental context [2]. In contrast, the TET enzyme inhibitor Bobcat339 showed only moderate inhibition with an IC50 of 21.6 μM against SARS-CoV-2 nsp14 [3]. Furthermore, while extremely potent inhibitors like TDI-015051 (IC50 ≤0.15 nM) exist, SARS-CoV-IN-4 occupies a unique position with its submicromolar potency combined with demonstrated selectivity and thermal stabilization data, which is a distinct advantage for SAR and mechanistic studies .

SARS-CoV-2 nsp14 N7-methyltransferase inhibitor IC50 enzymatic assay

SARS-CoV-IN-4 Exhibits >400-Fold Selectivity for SARS-CoV nsp14 Over Human RNMT

A critical differentiator for SARS-CoV-IN-4 is its high selectivity for the viral target over the analogous human methyltransferase, RNMT. This is demonstrated by a >412-fold difference in IC50 values: 0.6 μM for SARS-CoV nsp14 versus 247.5 ± 14.9 μM for human RNMT . This contrasts starkly with the broad-spectrum inhibitor sinefungin, which lacks such selectivity. Additionally, at a fixed 50 μM concentration, SARS-CoV-IN-4 inhibited SARS-CoV nsp14 by 97.2 ± 2.7% but only inhibited human RNMT by 33.9 ± 3.3% . This data is superior to many early-stage nsp14 inhibitors, such as those from virtual screening campaigns, which often show poor selectivity [1].

selectivity human RNMT N7-methyltransferase off-target specificity therapeutic index

SARS-CoV-IN-4 Stabilizes SARS-CoV nsp14 Against Thermal Denaturation with a ΔTm of +10.8 °C

Beyond enzymatic inhibition, SARS-CoV-IN-4 significantly stabilizes the target protein's structure, a property not universally shared among nsp14 inhibitors. Differential scanning fluorimetry (DSF) assays revealed that binding of SARS-CoV-IN-4 to SARS-CoV nsp14 increases its thermal melting temperature by ΔTm = +10.8 °C . This substantial stabilization is indicative of strong, specific binding and is accompanied by a notable apparent binding affinity (KD) of 1.3 ± 0.87 μM as determined by surface plasmon resonance (SPR) . In comparison, the non-nucleoside inhibitor Bobcat339 induced a much smaller thermal shift of only ΔTm = +3.9 °C [1]. This biophysical evidence confirms direct target engagement and suggests that SARS-CoV-IN-4 induces a significant conformational stabilization of the nsp14 enzyme, which may contribute to its inhibitory mechanism.

thermal stability ΔTm protein stabilization biophysical assay binding affinity nsp14

SARS-CoV-IN-4 is a Bisubstrate SAM Analog, Distinct from Non-Nucleoside and Other Competitive Inhibitors

The chemical class and mechanism of SARS-CoV-IN-4 provide a fundamental point of differentiation. It is a rationally designed bisubstrate S-adenosylmethionine (SAM) analog, comprising two adenosine moieties linked by a nitrogen-containing chain [1]. This design allows it to mimic the transition state of the methylation reaction, binding to a unique pocket formed by the convergence of the SAM and RNA cap binding sites [2]. This is in stark contrast to many other nsp14 inhibitors: non-nucleoside inhibitors like Bobcat339 bind solely to the SAM pocket [3]; nucleoside analogs like TDI-015051 are SAM-competitive but lack the cap-binding mimicry ; and peptide-based or broad-spectrum inhibitors like sinefungin have entirely different binding modes [4]. As a bisubstrate inhibitor, SARS-CoV-IN-4 is less susceptible to resistance mutations that affect a single binding pocket and provides a unique chemical scaffold for further optimization [1].

mechanism of action bisubstrate inhibitor SAM analog dinucleoside competitive inhibition structure-based design

SARS-CoV-IN-4: Optimal Application Scenarios for Research and Drug Discovery Pipelines


High-Confidence Target Engagement and Mechanism-of-Action Studies in Cellular Models

SARS-CoV-IN-4 is ideally suited for experiments requiring unambiguous confirmation of on-target nsp14 inhibition. Its high selectivity over human RNMT [1] and validated thermal stabilization of the viral protein provide a high degree of confidence that any observed reduction in viral RNA capping, replication, or immune evasion is directly attributable to nsp14 inhibition, rather than off-target effects. This makes it a superior choice to broad-spectrum MTase inhibitors like sinefungin or less-selective HTS hits [2].

Structure-Activity Relationship (SAR) Studies and Lead Optimization for nsp14 Inhibitors

As a well-characterized bisubstrate SAM analog with a defined SAR [1], SARS-CoV-IN-4 serves as an excellent reference compound and starting point for medicinal chemistry optimization programs. Its submicromolar potency, high selectivity, and confirmed binding mode allow researchers to benchmark new chemical entities against a known, reliable standard . Its unique binding to the SAM/cap RNA pocket provides a distinct scaffold for generating novel analogs aimed at improving potency, bioavailability, or resistance profiles [1].

Biophysical Assay Development and Quality Control Standards

The robust thermal shift (ΔTm = +10.8 °C) and binding affinity (KD = 1.3 μM) of SARS-CoV-IN-4 make it an ideal positive control for developing and validating biophysical assays, including DSF, SPR, and microscale thermophoresis (MST) . It can be used to standardize assay conditions, validate new protein batches, and benchmark the performance of screening libraries, ensuring high-quality and reproducible data in industrial and academic research settings .

Technical Documentation Hub

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